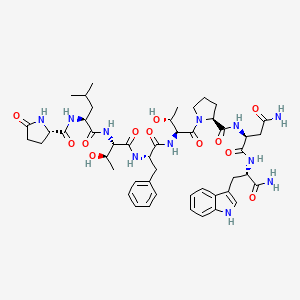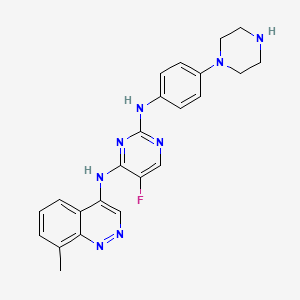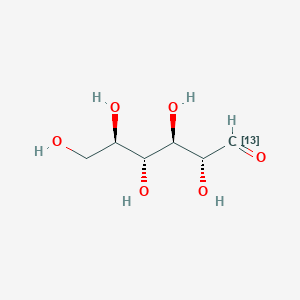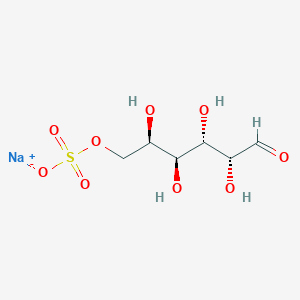
Anticancer agent 106
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anticancer agent 106 is a compound known for its ability to induce apoptosis in B16-F10 melanoma cells and inhibit metastatic nodules in mouse models of lung metastatic melanoma . This compound is primarily used in cancer research, particularly for studying lung metastatic melanoma.
Vorbereitungsmethoden
The synthesis of Anticancer agent 106 involves several steps. One of the common methods includes the continuous flow synthesis, which offers better heat and mass transfer, improved process control, and safety . This method is often preferred in both academic and industrial laboratories for the preparation of various molecular structures, including anticancer drugs.
Analyse Chemischer Reaktionen
Anticancer agent 106 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Anticancer agent 106 has a wide range of scientific research applications, including:
Chemistry: It is used to study the chemical properties and reactions of anticancer compounds.
Biology: It is used to investigate the biological effects of anticancer agents on various cell lines.
Medicine: It is used in preclinical studies to evaluate its potential as a therapeutic agent for cancer treatment.
Industry: It is used in the development of new anticancer drugs and formulations
Wirkmechanismus
The mechanism of action of Anticancer agent 106 involves the induction of apoptosis in cancer cells. This compound targets specific molecular pathways, including the PI3K/Akt/mTOR signaling pathway, which plays a crucial role in cell survival and proliferation . By inhibiting this pathway, this compound effectively induces cell death in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Anticancer agent 106 can be compared with other similar compounds, such as:
Pyrimidine derivatives: These compounds also exhibit anticancer activity and are used in the treatment of various cancers.
Benzimidazole derivatives: These compounds have potent anticancer activity due to their structural similarity to nucleosides.
What sets this compound apart is its specific ability to induce apoptosis in B16-F10 melanoma cells and inhibit metastatic nodules in mouse models of lung metastatic melanoma .
Eigenschaften
Molekularformel |
C26H25N3O4S |
|---|---|
Molekulargewicht |
475.6 g/mol |
IUPAC-Name |
ethyl 2-[(5E)-3-cyano-4-hydroxy-2-imino-5-[2-(4-methylphenyl)-2-oxoethylidene]pyrrol-1-yl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C26H25N3O4S/c1-3-33-26(32)22-17-7-5-4-6-8-21(17)34-25(22)29-19(23(31)18(14-27)24(29)28)13-20(30)16-11-9-15(2)10-12-16/h9-13,28,31H,3-8H2,1-2H3/b19-13+,28-24? |
InChI-Schlüssel |
NGVSDLBWYYOXAO-LBOPPBIISA-N |
Isomerische SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)N3/C(=C/C(=O)C4=CC=C(C=C4)C)/C(=C(C3=N)C#N)O |
Kanonische SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)N3C(=CC(=O)C4=CC=C(C=C4)C)C(=C(C3=N)C#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



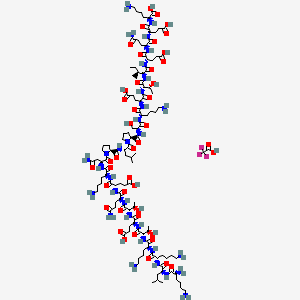

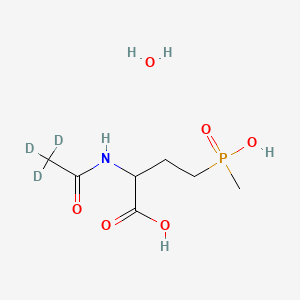
![1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-fluorooxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402325.png)
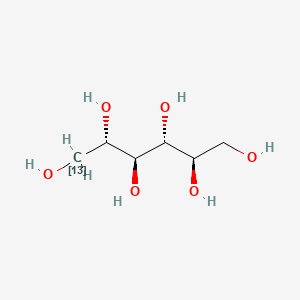
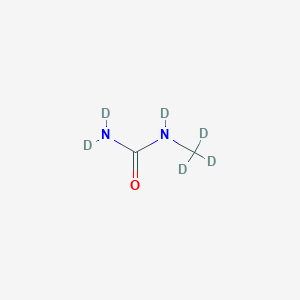
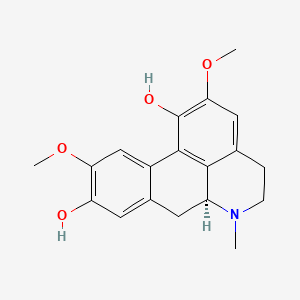

![4-amino-5-bromo-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12402373.png)
